Dimethyl 2-(4-bromophenyl)malonate
Overview
Description
Dimethyl 2-(4-bromophenyl)malonate, also known as this compound, is a useful research compound. Its molecular formula is C11H11BrO4 and its molecular weight is 287.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Proton Transfer Reactions
Research involving Dimethyl 2-(4-bromophenyl)malonate includes studies on its proton transfer reactions. For example, a study explored the deprotonation reactions of similar compounds in polar aprotic solvents using kinetic, FT-IR, and 1H NMR spectroscopic methods (Schroeder et al., 1999).
Reactions with Zinc Enolates
Another application is in the field of organic synthesis, where reactions involving zinc enolates are studied. In a specific instance, zinc enolates formed from certain compounds react with dimethyl 2-(1-arylmethylene)malonates, yielding products such as dimethyl 2-[(4-bromophenyl)(1-oxoindan-2-yl)methyl]malonate (Shchepin et al., 2005).
Synthesis and Molecular Structure Studies
The synthesis and molecular structure of derivatives of this compound have been extensively studied. For instance, research has been done on the synthesis of monohydrated 3-p-nitrophenylpyrazole derived from 1,3-diketone malonate, providing insights into the molecular structure using NMR and X-ray diffraction (Jiménez-Cruz et al., 2003).
Boron Neutron Capture Therapy
In the medical field, this compound has been utilized in the synthesis of boronated compounds for boron neutron capture therapy, a type of cancer treatment. This involves the synthesis of water-soluble boronated phthalocyanine, potentially useful as a tumor-seeking boron delivery agent (Kahl & Li, 1996).
Other Synthesis Applications
Further applications include the preparation of various organic compounds, such as dimethyl (trifluoromethyl)malonate and related compounds, where dimethyl malonate is used in different reactions, showcasing its versatility in organic synthesis (Ishikawa & Yokozawa, 1983).
Photomechanical and Photochemical Studies
Dimethyl 2-(3-anthracen-9-yl)allylidene)malonate, a derivative, shows interesting photomechanical responses and has been studied for its photochemical reaction dynamics and transformations under light exposure (Tong et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
dimethyl 2-(4-bromophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODIEONWLZBSEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617699 | |
Record name | Dimethyl (4-bromophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-35-4 | |
Record name | Propanedioic acid, 2-(4-bromophenyl)-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149506-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl (4-bromophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl 2-(4-bromophenyl)propanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dimethyl 2-(4-bromophenyl)malonate in the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine []. This compound is reacted further to obtain 5-(4-Bromophenyl) pyrimidine-4, 6-diol, which is subsequently converted into the final product, 5-(4-bromophenyl)-4, 6-dichloropyrimidine []. The paper outlines a rapid synthetic method for this process, highlighting the importance of this compound in achieving an efficient synthesis with a total yield of 52.8% [].
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